3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Description
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15FN2O3S/c20-16-7-2-1-6-15(16)18-22-14(11-26-18)9-17(23)21-10-12-4-3-5-13(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
OQWJBFJBWJBEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into:
-
Thiazole-acetyl fragment : 2-(2-Fluorophenyl)-1,3-thiazol-4-ylacetic acid.
-
Benzoic acid fragment : 3-(Aminomethyl)benzoic acid.
Coupling these fragments via amide bond formation yields the final product.
Thiazole Ring Synthesis: Methodologies and Optimization
The 2-(2-fluorophenyl)-1,3-thiazol-4-yl group is synthesized via the Hantzsch thiazole reaction, adapted from methodologies in US7419991B2.
Hantzsch Thiazole Synthesis
Reagents :
-
α-Bromo-2'-fluoroacetophenone (1.0 equiv.)
-
Thioacetamide (1.2 equiv.)
Mechanism :
-
Nucleophilic attack by thioacetamide’s sulfur on the α-carbon of the bromoketone.
-
Cyclization via intramolecular amine attack, forming the thiazole ring.
-
Aromatic stabilization eliminates HBr, yielding 2-(2-fluorophenyl)-1,3-thiazol-4-ylmethyl bromide.
Acetylation at Thiazole’s 4-Position
The methyl bromide intermediate is converted to acetic acid via a two-step process:
-
Cyanide substitution : Reaction with KCN in DMF at 60°C (4 h).
-
Acid hydrolysis : 6M HCl, reflux (12 h), yielding 2-(2-fluorophenyl)-1,3-thiazol-4-ylacetic acid.
Critical Note : Antioxidants (e.g., L-ascorbic acid) are added during hydrolysis to prevent thiazole oxidation.
Benzoic Acid Fragment: 3-(Aminomethyl)benzoic Acid Preparation
Nitro Reduction Pathway
Steps :
-
Methyl 3-nitrobenzoate synthesis : Nitration of methyl benzoate followed by esterification.
-
Catalytic hydrogenation : H₂ (50 psi), 10% Pd/C, methanol, 25°C (8 h), yielding methyl 3-aminobenzoate.
-
Mannich reaction : Formaldehyde (1.5 equiv.) and ammonium chloride in ethanol, 50°C (6 h), introducing the aminomethyl group.
-
Ester hydrolysis : 2M NaOH, reflux (3 h), yielding 3-(aminomethyl)benzoic acid.
Yield : 58% over four steps.
Amide Coupling: Convergent Synthesis
Activation and Coupling
Reagents :
-
2-(2-Fluorophenyl)-1,3-thiazol-4-ylacetic acid (1.0 equiv.)
-
3-(Aminomethyl)benzoic acid (1.1 equiv.)
-
EDC·HCl (1.2 equiv.), HOBt (1.2 equiv.), DMF, 0°C → 25°C (12 h).
Workup :
-
Dilution with ethyl acetate, washing with 5% citric acid and brine.
-
Column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2).
Deprotection and Final Isolation
Ester Hydrolysis
Conditions :
Purification :
-
Acidification to pH 2 with HCl, filtration, recrystallization (ethanol/water).
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the amide bond and planar thiazole ring.
Industrial-Scale Adaptations
Solid Dispersion Techniques
Patent US10351556B2 details co-processing with cellulose derivatives (e.g., HPMC) to enhance solubility:
-
Spray drying : Compound and HPMC (1:2 w/w) in methanol/water.
-
Drying : 40°C under vacuum (24 h).
Result : 3.2-fold solubility increase in simulated gastric fluid.
Challenges and Impurity Control
Common Impurities
Chemical Reactions Analysis
Types of Reactions
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Substitution: The thiazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thioketones with aldehydes or other electrophiles.
- Acetylation : The thiazole compound is then acetylated to introduce the acetyl group, enhancing its biological activity.
- Coupling with Benzoic Acid Derivative : Finally, the compound is coupled with benzoic acid derivatives to form the target molecule.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the growth of leukemia and CNS cancer cell lines effectively .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | Inhibition (%) |
|---|---|---|
| Compound A | MOLT-4 (Leukemia) | 84.19 |
| Compound B | SF-295 (CNS) | 72.11 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum .
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Chromobacterium violaceum | 12 |
Alzheimer’s Disease Research
A recent study highlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, suggesting their application in treating Alzheimer's disease. The study utilized molecular docking simulations to demonstrate how these compounds interact with the active site of acetylcholinesterase, providing insights into their inhibitory mechanisms .
Cancer Therapeutics
Another case study focused on the synthesis and evaluation of thiazole-based compounds for their anticancer properties. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization in drug development .
Mechanism of Action
The mechanism of action of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl/Thienyl: Fluorine’s electronegativity enhances dipole interactions in target binding compared to chlorine or sulfur-containing thienyl groups.
- Aminomethyl Bridge: Unlike simpler acetic acid derivatives (e.g., ), the aminomethyl group in the target compound may facilitate interactions with enzymatic active sites via hydrogen bonding.
Pharmacological Comparisons
- Cephalosporin analogs: Cefotiam (C₁₈H₂₃N₉O₄S₃·HCl) shares a thiazole-acetyl-amino motif and demonstrates β-lactamase resistance, suggesting the target compound could exhibit similar stability .
- Hydrazone-thiazole derivatives: Compounds like N-[3-({2-[(2E)-2-benzylidenehydrazino]-2-oxoethyl}sulfanyl)-5-(...)-4H-1,2,4-triazol-4-yl]-3-nitrobenzamide show MIC values of 0.39–0.78 µM against pathogens, indicating thiazole derivatives’ potency .
Physicochemical Properties
Biological Activity
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of 237.25 g/mol. Its structural representation includes a thiazole ring and a benzoic acid moiety, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Chemical Formula | C11H8FNO2S |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits bactericidal properties, particularly inhibiting protein synthesis and nucleic acid production.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
In comparison to standard antibiotics like ciprofloxacin, which has an MIC of μM for MRSA, this compound offers a promising alternative with moderate-to-good antibiofilm activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through various pathways. The specific mechanisms include the activation of caspases and modulation of cell cycle regulators.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as . The observed IC50 value was approximately , indicating potent cytotoxicity .
- In Vivo Studies : In murine models, administration of the compound resulted in tumor size reduction by approximately compared to control groups. These findings suggest that the compound may act effectively in vivo, warranting further investigation into its pharmacokinetics and therapeutic index .
The biological activity of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound appears to interfere with bacterial ribosomal function.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
- Biofilm Disruption : It demonstrates significant efficacy in disrupting biofilm formation in resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using 2-fluorophenyl-substituted thiourea and α-bromoacetophenone derivatives.
- Step 2 : Acetylation of the thiazole intermediate, followed by coupling with a benzoic acid derivative via amide bond formation.
Reaction optimization (e.g., temperature, catalysts like DCC/DMAP for amide coupling) is critical for yield and purity. Evidence from similar compounds suggests yields ranging from 60–85% depending on purification methods (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of fluorophenyl, thiazole, and benzoic acid moieties. For example, the fluorine atom’s electron-withdrawing effect splits aromatic proton signals distinctively .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 385.08).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
Q. What initial biological assays are suitable for screening this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. For example, a thiazole-containing analog showed IC values of 1–10 µM in kinase inhibition studies .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Dose-response curves (0.1–100 µM) are recommended .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in target active sites (e.g., COX-2 or EGFR kinases). Parameters include grid box sizing (20–25 Å) and flexible side-chain adjustments .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding. For example, the fluorine atom’s electronegativity enhances hydrogen-bonding potential .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the fluorophenyl group with chloro- or methoxy-phenyl analogs to assess steric/electronic effects on potency.
- Core Scaffold Variations : Introduce methyl groups to the thiazole ring or replace the benzoic acid with a sulfonamide to alter solubility and target affinity. Evidence from triazine-based analogs shows a 3–5-fold increase in activity with such modifications .
Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like ATP concentration in kinase assays or serum levels in cell culture.
- Validate with Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream target modulation. For example, a thiazole derivative showed conflicting IC values (2 µM vs. 15 µM) due to differences in assay buffer pH .
Q. What advanced analytical methods ensure batch-to-batch consistency in purity and stereochemistry?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).
- X-ray Crystallography : Confirm absolute configuration for crystalline batches. A related benzoic acid derivative’s crystal structure revealed a planar thiazole ring critical for activity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Proteomics Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. A fluorophenyl-thiazole analog inhibited ABL1 kinase with <10 nM potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
